Superior Film Nucleation: Pseudo-Layer-by-Layer Growth vs. 3D Volmer-Weber Mode for Ru₃(CO)₁₂
The target bis-amidinate precursor directly enables a superior film nucleation mechanism on SiO₂ compared to the classic precursor `Ru₃(CO)₁₂`. During CVD, films grown from `Ru(tBu-Me-amd)₂(CO)₂` follow a pseudo-layer-by-layer growth mode with a two-dimensional wetting layer, which is critical for achieving ultra-thin, continuous films [1]. In stark contrast, films from `Ru₃(CO)₁₂` follow the undesirable three-dimensional Volmer-Weber growth mode, which leads to island formation and delayed film continuity [1]. This fundamental difference makes the amidinate precursor uniquely suited for applications requiring sub-3 nm continuous films.
| Evidence Dimension | Film nucleation and growth mode on SiO₂ during CVD |
|---|---|
| Target Compound Data | Pseudo-layer-by-layer growth; 2D wetting layer islands form before 3D particle growth |
| Comparator Or Baseline | Triruthenium dodecacarbonyl, `Ru₃(CO)₁₂`: Volmer-Weber (3D island) growth mode |
| Quantified Difference | Qualitatively different growth mode directly observed via microscopy [1] |
| Conditions | CVD of Ru on SiO₂ substrates; reported by Liao & Ekerdt, J. Vac. Sci. Technol. A 34, 041514 (2016) |
Why This Matters
This growth mode is the primary determinant of the minimum thickness required for a continuous, pinhole-free film, a critical parameter for Cu diffusion barrier layers in next-generation interconnects.
- [1] Liao, W., & Ekerdt, J. G. (2016). Precursor dependent nucleation and growth of ruthenium films during chemical vapor deposition. Journal of Vacuum Science & Technology A, 34(4), 041514. View Source
